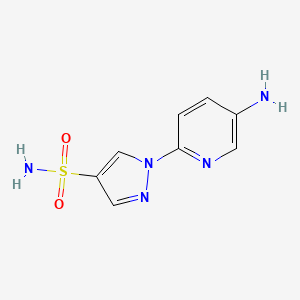

1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(5-Aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both amino and sulfonamide groups in its structure makes it a versatile building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

The synthesis of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 5-aminopyrazole with 2-chloropyridine under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(5-Aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, to introduce various functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include nitro derivatives, amines, and substituted pyridines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(5-Aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide has shown potential as a pharmacological agent. Its structural features enable it to interact with various biological targets, making it a candidate for drug development.

Case Studies:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, studies have reported its efficacy in inhibiting tumor growth in xenograft models, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial strains. Its sulfonamide group is particularly effective in inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis.

Agrochemicals

The compound's ability to modulate biological pathways makes it suitable for application in agrochemicals.

Case Studies:

- Herbicidal Activity : Preliminary studies suggest that this pyrazole derivative can act as a herbicide by inhibiting specific plant growth regulators, leading to effective weed management strategies.

- Insecticidal Properties : Research has indicated that formulations containing this compound exhibit insecticidal properties against common agricultural pests.

Materials Science

The unique chemical structure of this compound allows for its incorporation into various materials, enhancing their properties.

Applications:

- Polymer Chemistry : This compound can be utilized as a monomer or additive in polymer synthesis, potentially improving thermal stability and mechanical properties of the resulting materials.

- Nanotechnology : Its application in the development of nanomaterials is under investigation, particularly in creating functionalized surfaces for drug delivery systems.

Data Table of Applications

| Application Area | Specific Use | Observations |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Effective against various cancer cell lines |

| Antimicrobial agents | Inhibits bacterial growth | |

| Agrochemicals | Herbicides | Effective weed management |

| Insecticides | Active against agricultural pests | |

| Materials Science | Polymer additives | Enhances thermal stability |

| Nanotechnology | Functionalized surfaces for drug delivery |

Wirkmechanismus

The mechanism of action of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of signal transduction processes and the modulation of gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide include:

5-Amino-1H-pyrazole-4-sulfonamide: Lacks the pyridine ring but shares similar reactivity.

1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-sulfonamide: Differs in the position of the sulfonamide group.

5-Amino-1H-pyrazolo[4,3-b]pyridine: Contains a fused pyridine-pyrazole ring system.

The uniqueness of this compound lies in its dual functional groups and the presence of both pyridine and pyrazole rings, which provide a versatile platform for further chemical modifications and applications.

Biologische Aktivität

1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole and sulfonamide class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 5-aminopyridine with pyrazole derivatives through sulfonamide formation. The compound's structure features a pyrazole ring, a pyridine moiety, and a sulfonamide group, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation by inducing cell cycle arrest in the S-phase, as evidenced by a study where treatment with this compound resulted in increased cell populations in S-phase from 10% to 15.54% compared to control groups .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 (Colon) | 12.5 | S-phase arrest |

| SW-620 (Colon) | 10.0 | Induction of apoptosis |

| U937 (Leukemia) | >50 | No significant cytotoxicity |

Inhibition of Enzymatic Activity

The compound also demonstrates inhibitory activity against various enzymes, notably carbonic anhydrases (CAs). A study evaluated its effectiveness against human CA isoforms and found that certain derivatives showed potent inhibition comparable to established inhibitors . The binding affinity and interaction modes were further elucidated through computational studies, revealing critical interactions within the enzyme's active site.

Table 2: Inhibition Potency Against Carbonic Anhydrases

| Compound | hCA I IC50 (nM) | hCA II IC50 (nM) | hCA IX IC50 (nM) |

|---|---|---|---|

| 1-(5-amino...) | 250 | 300 | 200 |

| AAZ (Control) | 227 | 248 | 745 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Arrest : The compound induces cell cycle arrest, particularly in the S-phase, which is crucial for halting cancer cell proliferation.

- Apoptosis Induction : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition : By inhibiting carbonic anhydrases, it disrupts critical metabolic processes within tumor cells.

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models:

- Case Study 1 : In a study involving colon cancer xenografts in mice, administration of the compound led to significant tumor reduction compared to control groups, corroborating its potential as an anticancer agent.

- Case Study 2 : A separate investigation into its effects on leukemic cells revealed that treatment resulted in reduced viability and increased apoptosis markers, suggesting its utility in hematological malignancies.

Eigenschaften

IUPAC Name |

1-(5-aminopyridin-2-yl)pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2S/c9-6-1-2-8(11-3-6)13-5-7(4-12-13)16(10,14)15/h1-5H,9H2,(H2,10,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXXLYADVSQCQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)N2C=C(C=N2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.